An In-depth Technical Guide to Leucyl-leucine: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to Leucyl-leucine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide Leucyl-leucine, with a primary focus on the L-leucyl-L-leucine stereoisomer. It details its chemical structure, physicochemical properties, synthesis methodologies, and biological role, particularly in the context of cellular signaling. This document is intended to be a valuable resource for professionals in research, and drug development, offering detailed information and methodologies to support further investigation and application of this dipeptide.
Chemical Structure and Identifiers
Leucyl-leucine is a dipeptide formed from two leucine amino acid residues joined by a peptide bond. Depending on the stereochemistry of the constituent leucine molecules, several stereoisomers exist, including L-leucyl-L-leucine, L-leucyl-D-leucine, D-leucyl-L-leucine, and D-leucyl-D-leucine. The most common and biologically relevant form is L-leucyl-L-leucine.
Below is a summary of the key chemical identifiers for L-leucyl-L-leucine:
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid[1] |
| Synonyms | Leu-Leu, L-Leu-L-Leu, H-Leu-Leu-OH[1] |
| Molecular Formula | C₁₂H₂₄N₂O₃[1] |
| SMILES | CC(C)C--INVALID-LINK--C)C(=O)O">C@@HN[1] |
| InChI | InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m0/s1[1] |
| InChIKey | LCPYQJIKPJDLLB-UWVGGRQHSA-N[1] |
| CAS Number | 3303-31-9[1][2] |
| PubChem CID | 76807[1] |
Below is a 2D chemical structure diagram of L-leucyl-L-leucine generated using the DOT language.
Physicochemical Properties
The physicochemical properties of Leucyl-leucine are crucial for its handling, formulation, and biological activity. Below is a table summarizing key computed and, where available, experimental properties for L-leucyl-L-leucine.
| Property | Value | Source |
| Molecular Weight | 244.33 g/mol | PubChem (Computed)[1] |
| XLogP3 | -1.5 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |
| Rotatable Bond Count | 7 | PubChem (Computed)[1] |
| Exact Mass | 244.17869263 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 92.4 Ų | PubChem (Computed)[3] |
| Appearance | Solid | Human Metabolome Database[1] |
| Solubility (Water) | 16.28 mg/mL (requires pH adjustment to 10 with 1 M NaOH and sonication) | MedChemExpress[4] |
| pKa (α-carboxyl group of L-leucine) | ~2.36 | Various Sources[5] |
| pKa (α-amino group of L-leucine) | ~9.60 | Various Sources[5] |
Synthesis of L-leucyl-L-leucine
The synthesis of Leucyl-leucine, like other peptides, requires a strategic approach to form the amide bond between the two leucine residues while preventing unwanted side reactions. This is typically achieved through the use of protecting groups for the amino and carboxyl termini. Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are viable methods.
General Principles of Synthesis
The core of dipeptide synthesis involves three main steps:
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Protection: The amino group of the N-terminal amino acid (Leucine) and the carboxyl group of the C-terminal amino acid (Leucine) are protected to ensure specific peptide bond formation. Common protecting groups include:
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N-terminal protection: Tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
-
C-terminal protection: Often achieved by using an ester, such as a methyl or benzyl ester.
-
-
Coupling: The protected amino acids are coupled using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), to facilitate the formation of the peptide bond.
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Deprotection: The protecting groups are removed to yield the final dipeptide. The choice of protecting groups is critical to ensure that they can be removed sequentially without affecting the newly formed peptide bond (orthogonal protection strategy).
Experimental Protocol: Solid-Phase Synthesis of L-leucyl-L-leucine (Fmoc Strategy)
This protocol outlines a general procedure for the manual solid-phase synthesis of L-leucyl-L-leucine using the Fmoc/tBu strategy on a Wang resin.
Materials:
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Fmoc-L-Leu-Wang resin
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Fmoc-L-Leu-OH
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N,N-Dimethylformamide (DMF)
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Piperidine
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Dichloromethane (DCM)
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt) or OxymaPure®
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
-
Diethyl ether
Procedure:
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Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF in a reaction vessel for 30-60 minutes.
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Fmoc Deprotection:
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Drain the DMF.
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Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of the Second Leucine Residue:
-
In a separate vial, dissolve Fmoc-L-Leu-OH (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
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Pre-activate for 5-10 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
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Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
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Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
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Wash the peptide pellet with cold diethyl ether.
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Dry the crude peptide under vacuum.
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Purify the crude L-leucyl-L-leucine using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Below is a DOT script visualizing the general workflow for solid-phase peptide synthesis.
Biological Role and Signaling Pathways
The biological effects of Leucyl-leucine are primarily attributed to its constituent amino acid, L-leucine, which is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway.[6] The mTOR pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1] It is generally believed that dipeptides like Leucyl-leucine are transported into cells and then hydrolyzed into their constituent amino acids, which then exert their biological effects.
Activation of the mTORC1 Signaling Pathway
L-leucine is a key signaling molecule that indicates amino acid availability to the cell, leading to the activation of mTOR Complex 1 (mTORC1). The activation of mTORC1 by leucine is a complex process involving several sensor proteins, including leucyl-tRNA synthetase (LRS) and Sestrin2.[2][7]
The general mechanism of mTORC1 activation by leucine is as follows:
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Leucine Sensing: Intracellular leucine is sensed by proteins such as LRS.[7]
-
Rag GTPase Activation: Leucine binding to its sensors leads to the activation of the Rag family of GTPases, which are located on the lysosomal surface.
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mTORC1 Recruitment: Activated Rag GTPases recruit mTORC1 to the lysosomal surface.
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mTORC1 Activation: At the lysosome, mTORC1 is activated by Rheb, another small GTPase.
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Downstream Signaling: Activated mTORC1 phosphorylates several downstream targets, including p70S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.
The following DOT script illustrates the mTORC1 signaling pathway activated by leucine.
Role in Taste Perception
Recent studies have indicated that some peptides can interact with bitter taste receptors. Specifically, the tripeptide Leucyl-leucyl-leucine has been shown to activate the human bitter taste receptor TAS2R4.[8][9] While the direct effect of the dipeptide Leucyl-leucine on taste receptors is less studied, it is plausible that it may also contribute to the bitter taste profile of certain protein hydrolysates.
Experimental Protocols for Characterization
The characterization of synthesized Leucyl-leucine is essential to confirm its identity and purity. The following are general protocols for common analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used to assess the purity of the synthesized dipeptide and to purify it from byproducts.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the dried peptide in the initial mobile phase composition.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized Leucyl-leucine.
-
Technique: Electrospray ionization (ESI) is commonly used for peptides.
-
Mode: Positive ion mode.
-
Analysis: The expected [M+H]⁺ ion for C₁₂H₂₄N₂O₃ is at m/z 245.18.
-
Sample Preparation: The sample can be introduced directly from the HPLC eluent or as a solution in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the dipeptide.
-
¹H NMR: Provides information on the number and types of protons and their connectivity. The spectrum will show characteristic peaks for the isobutyl side chains, the α-protons, and the amide proton.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) or a suitable internal standard.
Below is a DOT script representing a general experimental workflow for the characterization of a synthesized peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foundmyfitness.com [foundmyfitness.com]
- 5. Leucine - Wikipedia [en.wikipedia.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BitterDB ID=833 [bitterdb.agri.huji.ac.il]
